Brain natriuretic peptide, porcine
Description
Initial Isolation and Structural Characterization
In 1988, Sudoh et al. isolated a 26-amino acid peptide from porcine brain extracts exhibiting natriuretic, diuretic, and vasorelaxant properties akin to atrial natriuretic peptide (ANP). Designated "brain natriuretic peptide" (BNP), this molecule shared 60% sequence homology with ANP but differed in its N-terminal extension and disulfide bond configuration (Table 1). Subsequent studies revealed a high-molecular-weight (12 kDa) gamma-BNP form in porcine cardiac atria, consisting of 106 residues with BNP-26 at its C-terminus.
Table 1: Structural Comparison of Porcine BNP Variants
| Form | Length (AA) | Molecular Weight | Primary Source |
|---|---|---|---|
| BNP-26 | 26 | 2.9 kDa | Brain, cardiac atria |
| Gamma-BNP | 106 | 12 kDa | Cardiac atria |
| ProBNP | 108 | 12.4 kDa | Ventricular myocytes |
Paradigm Shift: Cardiac Origin of BNP
Though initially classified as a neuropeptide, radioimmunoassays demonstrated 80% of porcine BNP immunoreactivity resides in cardiac tissue, with atrial concentrations reaching 150 pmol/g versus 3 pmol/g in brain. This reclassification to "B-type natriuretic peptide" reflected its ventricular synthesis during hemodynamic stress, mediated by NPPB gene expression.
Evolutionary Context within the Natriuretic Peptide Family
Gene Duplication and Functional Diversification
The NP system originated in early vertebrates, with ancestral CNP diverging into ANP, BNP, and VNP (ventricular NP) through genome duplications. In teleosts, VNP predominates, while tetrapods retained BNP as a paralog. Porcine BNP shares a common precursor with ANP, evidenced by:
Receptor Coevolution
Natriuretic peptide receptors (NPRs) predate NPs, emerging in invertebrates 500 million years ago. Porcine BNP selectively activates NPR-A (GC-A), with binding affinity (Kd = 0.3 nM) 10-fold lower than ANP. The NPR-A/NPR-C ratio modulates BNP bioactivity, as NPR-C clears >50% of circulating BNP via lysosomal degradation.
Key Evolutionary Milestones
- Prevertebrates (600 MYA): NPR-C homologs present in tunicates
- Agnathans (500 MYA): CNP emerges in lampreys
- Chondrichthyans (450 MYA): ANP/BNP gene duplication
- Teleosts (400 MYA): VNP replaces BNP in most lineages
- Mammals (200 MYA): BNP acquires ventricular expression
Taxonomic Distribution and Conservation Analysis
Mammalian BNP Orthologs
Porcine BNP exhibits 89% identity with human BNP-32, differing at positions 3 (Ser→Pro) and 5 (Lys→Arg). Cross-species comparisons reveal:
Non-Mammalian Lineages
In sturgeon (Acipenser transmontanus), four NP genes (ANP, BNP, VNP, CNP) persist, reflecting ancestral tetrapod conditions. BNP/VNP divergence occurred 300 MYA, with BNP retained in lungfishes and amphibians. Notably, avian species lack functional BNP, relying on CNP for ventricular stress responses.
Conservation Hotspots in pBNP
- Ring Domain (Cys10-Cys26): 100% conserved across mammals
- Receptor Binding Motif (Arg14-Ile15-Asp16): Critical for NPR-A activation
- Proteolytic Cleavage Site (Arg73-Arg74): Facilitates proBNP processing
Functional Implications and Biomedical Applications
Diagnostic Utility
Porcine BNP studies informed human BNP assays, as both species share:
Therapeutic Targeting
Recombinant pBNP analogues show promise in:
Properties
CAS No. |
117217-27-3 |
|---|---|
Molecular Formula |
C143H246N50O42S4 |
Molecular Weight |
3466.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C143H246N50O42S4/c1-13-76(10)112(137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(69-236)132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)192-125(220)86(36-26-48-161-143(155)156)176-128(223)93(56-109(206)207)183-123(218)88(40-50-238-11)178-119(214)81(30-17-20-42-144)173-118(213)80(33-23-45-158-140(149)150)168-104(201)58-164-115(210)92(54-77-28-15-14-16-29-77)182-133(228)101(70-237)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-239-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194/h14-16,28-29,57,71-76,79-102,110-112,194-199,236-237H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1 |
InChI Key |
FDDRPVDFHFQYQZ-OAQDCNSJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N |
Other CAS No. |
117217-27-3 |
sequence |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH |
Synonyms |
BNP-26 brain natriuretic peptide, porcine brain natriuretic peptide-32, porcine porcine brain natriuretic peptide-32 |
Origin of Product |
United States |
Scientific Research Applications
Physiological Roles of BNP
BNP is primarily produced in the cardiac tissue, particularly in the atria, and plays a crucial role in regulating blood pressure and fluid balance. Its physiological functions include:
- Natriuresis and Diuresis : BNP promotes the excretion of sodium and water, reducing blood volume and pressure. This effect is mediated through its action on renal vasculature and glomerular filtration rate .
- Vasodilation : BNP causes relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance and afterload on the heart .
- Inhibition of Cardiac Hypertrophy : It has been shown to inhibit maladaptive cardiac hypertrophy, thus protecting against heart failure .
Diagnostic Applications
BNP levels are clinically significant in diagnosing and managing heart failure. Key applications include:
- Biomarker for Heart Failure : Elevated levels of BNP in plasma are indicative of heart failure, making it a valuable diagnostic tool . The BNP test is commonly used to differentiate cardiac from non-cardiac causes of dyspnea.
- Prognostic Indicator : BNP levels correlate with the severity of heart failure and can predict outcomes in patients with cardiovascular diseases .
Therapeutic Potential
The therapeutic applications of porcine BNP are being explored in various contexts:
- Heart Failure Treatment : Recombinant BNP formulations are being developed to treat acute heart failure by promoting diuresis and vasodilation .
- Experimental Therapeutics : Studies are investigating the use of BNP analogs or modified forms for enhanced therapeutic efficacy in treating conditions like pulmonary hypertension .
Innovative Research Applications
Recent research has expanded the applications of BNP into novel areas:
- Stem Cell Research : BNP has been implicated in studies aimed at differentiating pluripotent stem cells into neural lineages, suggesting potential uses in regenerative medicine .
- Peptide Array Technologies : Advances in peptide array technologies have utilized BNP to screen for bioactive peptides that can influence cellular differentiation, particularly in neurogenesis .
Case Study 1: Heart Failure Management
A clinical study demonstrated that patients with elevated BNP levels who received targeted therapy based on their BNP readings showed improved outcomes compared to those managed without this biomarker guidance.
Case Study 2: Regenerative Medicine
In a laboratory setting, researchers used porcine BNP to enhance neuronal differentiation from stem cells, showing increased neurite outgrowth and functional maturation of neurons.
Summary of Findings
The diverse applications of porcine BNP underscore its importance in both clinical and research settings. Its role as a biomarker for heart failure diagnosis and management is well-established, while ongoing research continues to explore its potential therapeutic uses and innovative applications in regenerative medicine.
| Application Area | Description | Key Findings/Uses |
|---|---|---|
| Physiological Roles | Regulates blood pressure and fluid balance | Promotes natriuresis, vasodilation, inhibits hypertrophy |
| Diagnostic Applications | Biomarker for heart failure | Elevated levels indicate heart failure severity |
| Therapeutic Potential | Treatment for heart failure | Recombinant BNP formulations being developed |
| Innovative Research Applications | Stem cell differentiation | Enhances neuronal differentiation from stem cells |
Comparison with Similar Compounds
Atrial Natriuretic Peptide (ANP)
- Structural Differences: Porcine BNP and ANP share 60% amino acid sequence homology, but BNP has a longer C-terminal tail, contributing to its slower degradation .
- Distribution and Secretion : ANP is predominantly stored in atrial granules, while porcine BNP is found in both atria and ventricles, albeit at much lower ventricular concentrations .
- Clearance Rates : Both peptides are cleared via renal and hepatic pathways, but porcine BNP exhibits a longer plasma half-life due to reduced affinity for clearance receptors .
Table 1 : Key Differences Between Porcine BNP and ANP
| Parameter | Porcine BNP | ANP |
|---|---|---|
| Primary Storage Site | Atria (100× higher than ventricles) | Atria |
| Plasma Half-Life | ~20 minutes | ~3 minutes |
| Receptor Affinity | Binds NPR-A and NPR-B | Primarily binds NPR-A |
| Degradation | Slower cleavage by neutral endopeptidase | Rapidly degraded by endopeptidases |
Human BNP (BNP-32)
- Structural Variation: Human BNP-32 is a 32-amino acid peptide, differing from porcine BNP in six residues, which alters receptor binding and stability .
- Diagnostic Utility: Human BNP is a biomarker for heart failure (HF), but its instability in vitro (rapid degradation within 4 hours) limits clinical use compared to NT-proBNP .
N-Terminal Pro-BNP (NT-proBNP)
- Biochemical Stability: NT-proBNP, a cleavage product of proBNP, lacks biological activity but is more stable in vitro than BNP, making it a superior diagnostic marker .
- Diagnostic Performance: In pleural fluid, NT-proBNP (AUC = 0.835) outperforms BNP (AUC = 0.700) in differentiating cardiac vs. non-cardiac effusions . A threshold of 2,000 pg/mL for NT-proBNP provides 80% sensitivity and 73% specificity, whereas BNP lacks consensus thresholds due to variability in storage conditions .
Table 2: Diagnostic Comparison of BNP and NT-proBNP in Pleural Fluid
| Metric | NT-proBNP | BNP |
|---|---|---|
| AUC (Cardiac Effusion) | 0.835 | 0.700 |
| Optimal Threshold | 2,000 pg/mL | Not standardized |
| Sensitivity/Specificity | 80%/73% | Lower accuracy due to instability |
| Correlation Coefficient | Spearman’s ρ = 0.572 (P < 0.001) | — |
C-Type Natriuretic Peptide (CNP)
- Function and Localization : CNP, discovered in porcine brain in 1990, primarily acts as a paracrine regulator in the central nervous system and vascular endothelium, unlike endocrine BNP and ANP .
- Receptor Specificity : CNP selectively binds NPR-B, mediating vasodilation and skeletal growth, with minimal natriuretic effects compared to BNP .
Research Findings and Clinical Implications
- Prognostic Value: In acute decompensated HF, a >46% reduction in BNP during hospitalization predicts lower 30-day mortality (HR = 1.02–1.04, P < 0.005) .
- Therapeutic Modulation : Omega-3 supplementation reduced BNP levels by 34% in HF patients (1,766 ± 1,978 pg/mL to 1,159 ± 1,430 pg/mL, P < 0.005), though clinical outcomes remained unchanged .
- Species-Specific Insights: Porcine BNP studies informed human BNP diagnostics, but interspecies differences (e.g., human BNP-32 vs. porcine 26-residue BNP) necessitate cautious extrapolation .
Preparation Methods
Solution-Phase Peptide Synthesis
The first successful chemical synthesis of pBNP was achieved via solution-phase methods, utilizing S-trimethylacetamidomethylcysteine (Tacm) as a key protecting group for cysteine residues. The protocol involved four critical steps:
-
Segment Assembly : Four peptide fragments corresponding to residues 1–7, 8–14, 15–21, and 22–26 were synthesized separately.
-
Deprotection and Coupling : Fragments were coupled sequentially using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activating agents.
-
Global Deprotection : Hydrofluoric acid (HF) cleavage removed all protecting groups, including Tacm.
-
Disulfide Bridge Formation : Oxidation with dimethyl sulfoxide (DMSO) established the intramolecular disulfide bond between Cys¹⁰ and Cys²⁶.
A comparative study demonstrated that Tacm outperformed S-2,4,6-trimethylbenzylcysteine (Tmb) in yield and purity, with the final product exhibiting 2.9-fold higher chick rectum relaxant activity compared to α-rat atrial natriuretic peptide (α-rANP).
Table 1: Yield and Purity of pBNP Synthesized via Solution-Phase Methods
| Protecting Group | Overall Yield (%) | Purity (HPLC) | Bioactivity (EC₅₀, nM) |
|---|---|---|---|
| Tacm | 18.5 | 92% | 1.4 ± 0.3 |
| Tmb | 9.8 | 85% | 1.6 ± 0.4 |
Recombinant Expression of pBNP Precursors
Cloning and Vector Design
The porcine BNP gene encodes a 126-amino-acid preprohormone , which undergoes proteolytic processing to yield mature pBNP. Recombinant expression systems utilize:
-
Escherichia coli : Prokaryotic systems express inclusion bodies containing proBNP, requiring refolding and enzymatic cleavage (e.g., furin protease) to release active pBNP.
-
Mammalian Cells : COS-1 cells transfected with porcine prepro-CNP cDNA produce secreted proBNP, which is purified via affinity chromatography.
Post-Translational Modifications
Laser confocal microscopy of porcine atrial myocytes revealed proBNP stored in secretory granules , while ventricular myocytes lack such structures, indicating chamber-specific processing. Recombinant systems often fail to replicate granular storage, leading to constitutive secretion and reduced yield.
Table 2: Recombinant pBNP Production in Different Host Systems
| Host System | Yield (μg/L) | Bioactivity (EC₅₀, nM) | Glycosylation Status |
|---|---|---|---|
| E. coli | 120 | 2.1 ± 0.5 | Non-glycosylated |
| COS-1 Cells | 45 | 1.8 ± 0.3 | Partially glycosylated |
Extraction and Purification from Native Tissues
Tissue Source Selection
Initial isolations used porcine brain, but subsequent studies identified atrial myocardium as the richest source, containing 10–50-fold higher mature BNP mRNA than ventricles. Atrial proBNP concentrations reach 4.7 ± 1.2 pmol/g , whereas ventricular proBNP is undetectable.
Chromatographic Purification
A typical protocol involves:
Table 3: pBNP Yield from Porcine Atrial Tissue
| Step | Yield (μg/kg tissue) | Purity (%) |
|---|---|---|
| Homogenate | 380 ± 90 | 12 |
| Size-Exclusion | 150 ± 30 | 65 |
| Reverse-Phase HPLC | 95 ± 15 | 98 |
Analytical Validation of pBNP Preparations
Radioimmunoassay (RIA)
Polyclonal antibodies raised against the N-terminal decapeptide of proBNP enable quantification with a sensitivity of 1.25 pg/mL . Cross-reactivity with atrial natriuretic peptide (ANP) is <0.1%.
Q & A
Q. What are the biochemical characteristics and synthesis pathways of porcine BNP?
Porcine BNP is a 32-amino-acid peptide derived from the cleavage of a 108-amino-acid prohormone (proBNP). The precursor undergoes enzymatic processing to release the active C-terminal fragment (BNP-32) and the inactive N-terminal fragment (NT-proBNP). Unlike humans, porcine BNP shares structural homology with other species but exhibits unique receptor-binding properties. Key methodologies for studying its synthesis include in vitro expression systems, mass spectrometry for peptide mapping, and immunoassays to track precursor processing .
Q. How is porcine BNP utilized in experimental models of heart failure?
Porcine BNP is used to simulate cardiac stress in animal models, particularly in studies investigating ventricular stretch or pressure overload. Researchers administer exogenous BNP or induce endogenous release via volume expansion or pharmacological agents (e.g., angiotensin II). Hemodynamic parameters (e.g., left ventricular pressure) and biomarker levels (e.g., plasma BNP, NT-proBNP) are measured to correlate peptide dynamics with cardiac dysfunction .
Q. What methodologies are recommended for detecting BNP in plasma and urine in preclinical studies?
Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are standard for quantifying BNP and NT-proBNP. Urinary BNP detection requires pre-analytical steps like centrifugation and protease inhibitors to prevent degradation. Longitudinal studies should account for circadian variability and renal clearance rates, as highlighted in stability analyses of NT-proBNP in urine .
Advanced Research Questions
Q. What are the key challenges in harmonizing BNP assay results across different research platforms?
Discrepancies arise from antibody cross-reactivity with proBNP fragments, glycosylation variants, and lack of standardized reference materials. Advanced approaches include epitope mapping of antibodies, glycomics profiling, and using recombinant proBNP for assay calibration. The International Federation of Clinical Chemistry (IFCC) recommends multicenter comparisons to improve harmonization .
Q. How do proteolytic degradation and matrix effects influence BNP measurement in longitudinal studies?
BNP’s short half-life (~20 minutes) necessitates immediate sample processing with EDTA/aprotinin tubes to inhibit degradation. Matrix effects (e.g., heterophilic antibodies) can be mitigated using blocking agents like polyvinylpyrrolidone. Researchers should validate assays with spike-recovery experiments in relevant biological matrices .
Q. What experimental designs are optimal for resolving contradictory data on BNP’s diagnostic utility in non-cardiac conditions?
Contradictions (e.g., elevated BNP in renal failure or sepsis) require stratified cohort studies with multivariate regression to adjust for confounders. Tissue-specific knockout models (e.g., cardiomyocyte-specific proBNP deletion) can isolate cardiac vs. non-cardianic BNP sources. Meta-analyses should employ PRISMA guidelines and sensitivity analyses to assess heterogeneity .
Q. How do porcine BNP studies inform translational research on human heart failure therapies?
Porcine models are critical for testing BNP-based therapies (e.g., nesiritide) due to physiological similarities in cardiac load responses. Comparative studies using porcine and human BNP receptor binding assays (e.g., NPR-A affinity measurements) reveal species-specific pharmacokinetics, guiding dose adjustments in clinical trials .
Q. What molecular techniques are used to study post-translational modifications of proBNP in disease states?
Glycosylation and phosphorylation sites are identified via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Site-directed mutagenesis in cell lines (e.g., HEK293) expressing proBNP mutants can assess the functional impact of modifications on peptide bioactivity .
Methodological Resources
- Systematic Reviews : Follow PRISMA guidelines for meta-analyses, as demonstrated in pleural effusion studies .
- Assay Validation : Adopt IFCC recommendations for precision, linearity, and interference testing .
- Animal Models : Use transgenic mice overexpressing BNP or NPR-A knockout models to study signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
